molecular formula C11H13NO3 B571579 1-Isopropyl-1H-indole-3,5,6-triol CAS No. 73853-05-1

1-Isopropyl-1H-indole-3,5,6-triol

Cat. No. B571579
CAS RN: 73853-05-1
M. Wt: 207.229
InChI Key: OGRIJODCJMPIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Isopropyl-1H-indole-3,5,6-triol” is a chemical compound with the molecular formula C11H13NO3 . It is not intended for human or veterinary use and is available for research purposes.


Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “1-Isopropyl-1H-indole-3,5,6-triol” is characterized by an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

Indole derivatives, including “1-Isopropyl-1H-indole-3,5,6-triol”, show various biologically vital properties . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Isopropyl-1H-indole-3,5,6-triol” include a molecular formula of C11H13NO3 and an average mass of 209.242 Da .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “1-Isopropyl-1H-indole-3,5,6-triol”, have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives are known to exhibit anti-inflammatory properties . This suggests that “1-Isopropyl-1H-indole-3,5,6-triol” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . This indicates that “1-Isopropyl-1H-indole-3,5,6-triol” could potentially be used in cancer treatment.

Antioxidant Activity

Indole derivatives are known for their antioxidant properties . This suggests that “1-Isopropyl-1H-indole-3,5,6-triol” could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This indicates that “1-Isopropyl-1H-indole-3,5,6-triol” could potentially be used in the treatment of microbial infections.

Antidiabetic Activity

Indole derivatives are known to exhibit antidiabetic properties . This suggests that “1-Isopropyl-1H-indole-3,5,6-triol” could potentially be used in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have been found to possess antimalarial activity . This indicates that “1-Isopropyl-1H-indole-3,5,6-triol” could potentially be used in the treatment of malaria.

Impurity of Isoproterenol

“1-Isopropyl-1H-indole-3,5,6-triol” is an impurity of Isoproterenol , which is a non-selective beta-adrenergic agonist. Isoproterenol is used in the treatment of bradycardia and as a bronchodilator .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .

properties

IUPAC Name

1-propan-2-ylindole-3,5,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRIJODCJMPIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-indole-3,5,6-triol

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